molecular formula C7H12BrNO B1275042 Morpholine, 4-(2-bromo-2-propenyl)- CAS No. 37828-83-4

Morpholine, 4-(2-bromo-2-propenyl)-

Cat. No. B1275042
CAS RN: 37828-83-4
M. Wt: 206.08 g/mol
InChI Key: NGJIFSVCTDWVQT-UHFFFAOYSA-N
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Description

Morpholine derivatives are a class of organic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and materials science. The compound "Morpholine, 4-(2-bromo-2-propenyl)-" is a derivative of morpholine, which is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a 2-bromo-2-propenyl group attached to the nitrogen atom of the morpholine ring.

Synthesis Analysis

The synthesis of substituted morpholines, including those with a 2-bromo-2-propenyl group, can be achieved through various synthetic routes. A notable method involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to the formation of morpholine products as single stereoisomers in moderate to good yield . This strategy also allows for the synthesis of fused bicyclic morpholines and other disubstituted products.

Molecular Structure Analysis

The molecular structure of substituted morpholines can be elucidated using techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . For instance, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined to belong to the monoclinic system with specific lattice parameters, and the morpholine ring was found to adopt a chair conformation . Similarly, the structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was determined, showing that the morpholine ring maintains a chair conformation and the bromophenyl ring is approximately perpendicular to the naphthalene system .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including oligomerization, as seen in the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines, leading to the synthesis of hexahydro-4-aza-s-indacene derivatives . The reactivity of these compounds can also be demonstrated in their ability to form complexes with metals such as palladium(II) and mercury(II), as observed in the synthesis of tellurated derivatives of morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of substituents such as the 2-bromo-2-propenyl group can affect the compound's boiling point, solubility, and stability. The photophysical properties of these compounds, such as absorption and emission spectra, can be characterized to understand their electronic transitions and potential applications in materials science . Additionally, the antimicrobial activities of substituted morpholine compounds have been evaluated, showing that some derivatives exhibit significant activity against various microbial strains10.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Morpholine Derivatives

    The synthesis of various morpholine derivatives, such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has been achieved using 2-bromo-1-(4-methoxyphenyl)-1-propanone and 2-bromo-1-(3-fluorophenyl)-1-propanone, respectively. These compounds have shown potential in antidepressant activity studies (Tan Bin, 2011; Tao Yuan, 2012).

  • Novel Synthesis Methods

    Research on novel synthesis methods for cis-3,5-disubstituted morpholine derivatives using bromine in dichloromethane has been conducted. This process has led to the synthesis of compounds like 3,5-di(cyanomethyl)morpholine, indicating the versatility of morpholine in chemical synthesis (M. D’hooghe et al., 2006).

Chemical Properties and Reactions

  • Study of Chemical Properties

    Research has explored the chemical properties of morpholine derivatives, such as the formation of 2-oxo-azetidine and 3-oxo-morpholines, which indicates the potential for diverse chemical reactions involving morpholine (R. F. Abdulla et al., 1971).

  • Crystal Structure Analysis

    The crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene has been analyzed, providing insights into the structural aspects of morpholine compounds and their derivatives (C. Ibiş et al., 2010).

Antibiotic and Antimicrobial Research

  • Antibiotic Activity Modulation: A study on 4-(Phenylsulfonyl) morpholine demonstrated its potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi, indicating its relevance in medical research (M. A. Oliveira et al., 2015).

Complexation and Binding Studies

  • Complexation with Metals

    Research has been conducted on the complexation of morpholine derivatives with palladium(II) and mercury(II), showcasing the compound's utility in the study of metal-ligand interactions (A. Singh et al., 2000).

  • Biomolecular Binding Properties

    New morpholine derivatives have been synthesized and analyzed for their photophysics and biomolecular binding properties, highlighting their potential applications in biochemistry and pharmaceuticals (H. Bonacorso et al., 2018).

properties

IUPAC Name

4-(2-bromoprop-2-enyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIFSVCTDWVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403903
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-(2-bromo-2-propenyl)-

CAS RN

37828-83-4
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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